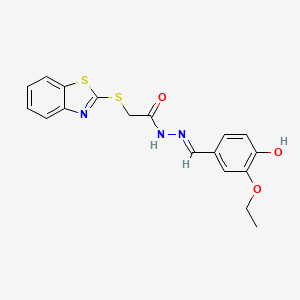
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a hydrazide linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Sulfanyl Group: The benzothiazole derivative can be reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetic Acid Derivative Formation: The sulfanyl benzothiazole can be further reacted with chloroacetic acid to form the acetic acid derivative.
Hydrazide Formation: The final step involves the condensation of the acetic acid derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the hydrazide linkage, potentially converting it to an amine.
Substitution: The benzothiazole moiety may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
Industry
In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzothiazole moiety could interact with aromatic amino acids in the enzyme, while the hydrazide linkage could form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE: Lacks the benzylidene group, potentially altering its biological activity.
BENZOTHIAZOL-2-YL SULFANYL ACETIC ACID: Lacks the hydrazide linkage, which may reduce its pharmacological potential.
3-ETHOXY-4-HYDROXYBENZALDEHYDE HYDRAZIDE: Lacks the benzothiazole moiety, which could affect its ability to interact with biological targets.
Uniqueness
The combination of the benzothiazole moiety, sulfanyl group, and hydrazide linkage in 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (3-ETHOXY-4-HO-BENZYLIDENE)-HYDRAZIDE makes it a unique compound with potential applications in various fields. Its structure allows for multiple points of interaction with biological targets, making it a promising candidate for further research.
特性
分子式 |
C18H17N3O3S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-15-9-12(7-8-14(15)22)10-19-21-17(23)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10,22H,2,11H2,1H3,(H,21,23)/b19-10+ |
InChIキー |
GMAYDOLBYGFOLS-VXLYETTFSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)
![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)


